molecular formula C9H8ClN3S B13315400 5-(4-Chloro-benzyl)-4H-[1,2,4]triazole-3-thiol

5-(4-Chloro-benzyl)-4H-[1,2,4]triazole-3-thiol

Cat. No.: B13315400
M. Wt: 225.70 g/mol
InChI Key: MOLLSIZVSZCIOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(4-chlorophenyl)methyl]-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that contains a triazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the 4-chlorophenyl group and the thiol group in the structure contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-chlorophenyl)methyl]-4H-1,2,4-triazole-3-thiol typically involves the reaction of 4-chlorobenzyl chloride with thiosemicarbazide under basic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the triazole ring. The general reaction conditions include:

    Reagents: 4-chlorobenzyl chloride, thiosemicarbazide

    Solvent: Ethanol or methanol

    Catalyst: Sodium hydroxide or potassium hydroxide

    Temperature: Reflux conditions (around 80-100°C)

    Time: Several hours to complete the reaction

Industrial Production Methods

In an industrial setting, the production of 5-[(4-chlorophenyl)methyl]-4H-1,2,4-triazole-3-thiol can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and improved yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-[(4-chlorophenyl)methyl]-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form a disulfide bond.

    Reduction: The compound can be reduced to form the corresponding triazole-thiol.

    Substitution: The chlorine atom in the 4-chlorophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine in the presence of a base.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Sodium methoxide or potassium tert-butoxide in an appropriate solvent.

Major Products Formed

    Oxidation: Formation of disulfide derivatives.

    Reduction: Formation of triazole-thiol.

    Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

5-[(4-chlorophenyl)methyl]-4H-1,2,4-triazole-3-thiol has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds with potential antimicrobial, antifungal, and anticancer activities.

    Materials Science: The compound is used in the development of new materials with unique electronic and optical properties.

    Biological Studies: It is used in the study of enzyme inhibition and protein-ligand interactions.

    Industrial Applications: The compound is used in the synthesis of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-[(4-chlorophenyl)methyl]-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, the compound can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 5-[(4-bromophenyl)methyl]-4H-1,2,4-triazole-3-thiol
  • 5-[(4-methylphenyl)methyl]-4H-1,2,4-triazole-3-thiol
  • 5-[(4-nitrophenyl)methyl]-4H-1,2,4-triazole-3-thiol

Uniqueness

5-[(4-chlorophenyl)methyl]-4H-1,2,4-triazole-3-thiol is unique due to the presence of the 4-chlorophenyl group, which imparts distinct electronic and steric properties. This makes the compound more reactive in certain chemical reactions and enhances its potential biological activity compared to its analogs.

Properties

Molecular Formula

C9H8ClN3S

Molecular Weight

225.70 g/mol

IUPAC Name

5-[(4-chlorophenyl)methyl]-1,2-dihydro-1,2,4-triazole-3-thione

InChI

InChI=1S/C9H8ClN3S/c10-7-3-1-6(2-4-7)5-8-11-9(14)13-12-8/h1-4H,5H2,(H2,11,12,13,14)

InChI Key

MOLLSIZVSZCIOU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC2=NC(=S)NN2)Cl

Origin of Product

United States

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